(S)-Ethyl piperidine-2-carboxylate hydrochloride (S)-Ethyl piperidine-2-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 123495-48-7
VCID: VC0039765
InChI: InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)7-5-3-4-6-9-7;/h7,9H,2-6H2,1H3;1H/t7-;/m0./s1
SMILES: CCOC(=O)C1CCCCN1.Cl
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.671

(S)-Ethyl piperidine-2-carboxylate hydrochloride

CAS No.: 123495-48-7

Cat. No.: VC0039765

Molecular Formula: C8H16ClNO2

Molecular Weight: 193.671

* For research use only. Not for human or veterinary use.

(S)-Ethyl piperidine-2-carboxylate hydrochloride - 123495-48-7

Specification

CAS No. 123495-48-7
Molecular Formula C8H16ClNO2
Molecular Weight 193.671
IUPAC Name ethyl (2S)-piperidine-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)7-5-3-4-6-9-7;/h7,9H,2-6H2,1H3;1H/t7-;/m0./s1
Standard InChI Key KGAWPIXNSIYQPC-FJXQXJEOSA-N
SMILES CCOC(=O)C1CCCCN1.Cl

Introduction

Chemical Identity and Structure

(S)-Ethyl piperidine-2-carboxylate hydrochloride is a chiral chemical compound containing a piperidine ring structure with an ethyl ester functional group and carboxylate moiety. The compound exists as the hydrochloride salt, enhancing its stability and water solubility compared to the free base form.

Identification Parameters

The compound is characterized by several standard identifiers that facilitate its recognition in chemical databases and literature:

ParameterValue
CAS Number123495-48-7
Molecular FormulaC8H16ClNO2
Molecular Weight193.671 g/mol
IUPAC Nameethyl (2S)-piperidine-2-carboxylate;hydrochloride
Standard InChIInChI=1S/C8H15NO2.ClH/c1-2-11-8(10)7-5-3-4-6-9-7;/h7,9H,2-6H2,1H3;1H/t7-;/m0./s1
Standard InChIKeyKGAWPIXNSIYQPC-FJXQXJEOSA-N
SMILESCCOC(=O)C1CCCCN1.Cl

The (S) stereochemical designation indicates the specific three-dimensional arrangement of atoms around the chiral carbon at position 2 of the piperidine ring. This stereochemistry is crucial for the compound's biological activity and applications in asymmetric synthesis.

Physical and Chemical Properties

(S)-Ethyl piperidine-2-carboxylate hydrochloride possesses distinct physical and chemical characteristics that determine its behavior in various applications and synthetic processes.

Physical Appearance and Properties

The compound typically appears as white powder at room temperature . As a hydrochloride salt, it demonstrates enhanced stability and solubility in polar solvents compared to its free base form .

Computational Chemistry Parameters

Computational chemistry data provides insights into the compound's potential biological interactions and physicochemical behavior:

ParameterValue
TPSA (Topological Polar Surface Area)38.33 Ų
LogP1.1134
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1
Rotatable Bonds2

These parameters suggest moderate membrane permeability (LogP ~1.1) and reasonable drug-like properties according to Lipinski's rule of five, which is relevant for its potential pharmaceutical applications .

QuantityPrice Range (EUR)
100 mg45.00 - 49.00 €
250 mg61.00 - 67.00 €
1 g79.00 - 109.00 €
5 g196.00 - 380.00 €
25 g~1,455.00 € (when available)

Applications in Chemical Synthesis

(S)-Ethyl piperidine-2-carboxylate hydrochloride serves as a valuable building block in various organic synthetic pathways.

Stereochemical Significance

The compound's defined stereochemistry at the C-2 position makes it particularly valuable in asymmetric synthesis:

  • Its chiral center allows for the synthesis of molecules with specific stereochemical properties

  • This stereoselectivity is crucial for biological activity in many pharmaceutical compounds

  • The compound can serve as a chiral auxiliary or template in stereoselective reactions

Synthetic Utility

The functional groups present in (S)-Ethyl piperidine-2-carboxylate hydrochloride provide multiple handles for further chemical transformations:

  • The ethyl ester group can undergo hydrolysis, transesterification, or reduction

  • The piperidine nitrogen allows for alkylation, acylation, or other nitrogen-based chemistry

  • The compound's stable salt form enables controlled reactivity in various solvent systems

Pharmaceutical and Medicinal Applications

The structural features of (S)-Ethyl piperidine-2-carboxylate hydrochloride make it relevant for pharmaceutical research and development.

Central Nervous System Drug Development

The piperidine structure bears similarity to several neurotransmitters and neuroactive compounds, positioning this molecule as a potential intermediate in central nervous system (CNS) drug development . The nitrogen-containing heterocycle is a common pharmacophore in CNS-active compounds.

Intermediate in Pharmaceutical Synthesis

(S)-Ethyl piperidine-2-carboxylate hydrochloride is classified as a pharmaceutical intermediate, serving as a building block in the synthesis of more complex active pharmaceutical ingredients . Its defined stereochemistry contributes to the precise spatial arrangement required for biological activity in the final drug products.

Hazard StatementsPrecautionary Statements
H302: Harmful if swallowedP261, P264, P270, P271, P280
H315: Causes skin irritationP302+P352, P304+P340, P305+P351+P338
H319: Causes serious eye irritationP330, P362+P364, P403+P233
H335: May cause respiratory irritationP405, P501

The compound is categorized with GHS07 pictogram (exclamation mark), indicating acute toxicity (low category), skin/eye irritation, and potential respiratory irritant properties .

Research Findings and Current Studies

Research involving (S)-Ethyl piperidine-2-carboxylate hydrochloride continues to expand our understanding of its applications and utility.

Organic Synthesis Applications

Studies have demonstrated the compound's value in organic synthesis, particularly where stereospecific control is required. The defined stereochemistry at the C-2 position allows researchers to develop synthetic routes that maintain stereochemical integrity throughout multistep processes.

Related Compounds

Research into related compounds provides context for understanding the significance of (S)-Ethyl piperidine-2-carboxylate hydrochloride. For example, 4-methylpiperidine-2-carboxylate hydrochloride serves as an intermediate in the synthesis of argatroban, a direct thrombin inhibitor used as an anticoagulant . This relationship highlights the broader importance of functionalized piperidine-2-carboxylates in pharmaceutical development.

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